molecular formula C10H9ClN2O6 B582328 Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate CAS No. 1261956-26-6

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

Cat. No. B582328
M. Wt: 288.64
InChI Key: UVSRKEGGVVTQFK-UHFFFAOYSA-N
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Description

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate is a chemical compound with the molecular formula C10H9ClN2O6 . It is used as a synthetic intermediate .


Molecular Structure Analysis

The molecular structure of Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate consists of a pyridine ring substituted with a nitro group at the 3-position and a chloro group at the 5-position. The pyridine ring is also attached to a malonate group .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

Dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate has been utilized in the synthesis of various complex organic compounds. For example, it played a key role in the synthesis of novel monohydrated 3-p-nitrophenylpyrazole, showcasing its utility in constructing molecular frameworks with precise structures. The synthesized compounds were analyzed using NMR, X-ray diffraction, and ab initio calculations, demonstrating the compound's versatility in the field of molecular synthesis and structural analysis (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Facilitating Multicomponent Reactions

The compound serves as a crucial component in multicomponent reactions. One study detailed how it contributed to the efficient construction of complicated molecular frameworks, highlighting its importance in organic synthesis. The reaction conducted in Dimethyl sulfoxide (DMSO) at room temperature yielded good results, underscoring the compound's effectiveness in facilitating complex chemical transformations (Ryzhkova, Maslov, & Elinson, 2021).

Participation in Anodic Cyclization Reactions

In organic chemistry, the compound has been used in anodic cyclization reactions. This process involves the electrooxidation of malonates to produce cyclized products under mild conditions. The presence of this compound in the reaction mixtures was crucial for achieving good yields of cyclized products, showcasing its role in facilitating effective organic reactions (Okimoto, Yamamori, Ohashi, Hoshi, & Yoshida, 2013).

Contributing to Material Science

In the field of material science, dimethyl 2-(5-chloro-3-nitropyridin-2-yl)malonate has been explored for its potential in creating advanced materials. For instance, it was involved in the synthesis of divinylanthracene derivatives that undergo photoisomerization. These findings highlight the compound's potential in developing materials with unique photomechanical properties, such as rapid coiling motion when exposed to light (Tong, Liu, Al‐Kaysi, & Bardeen, 2018).

Safety And Hazards

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate may be harmful by inhalation, in contact with skin, and if swallowed . Always use appropriate safety measures when handling this compound .

Future Directions

As a synthetic intermediate, Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate may be used in the synthesis of a variety of other compounds. Its future use will likely depend on the development of new synthetic methods and the discovery of new target molecules .

properties

IUPAC Name

dimethyl 2-(5-chloro-3-nitropyridin-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O6/c1-18-9(14)7(10(15)19-2)8-6(13(16)17)3-5(11)4-12-8/h3-4,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSRKEGGVVTQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=N1)Cl)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682469
Record name Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-(5-chloro-3-nitropyridin-2-YL)malonate

CAS RN

1261956-26-6
Record name Dimethyl (5-chloro-3-nitropyridin-2-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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